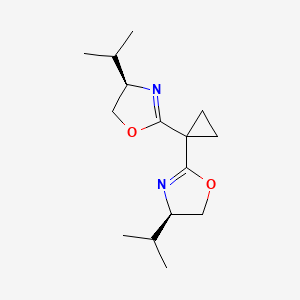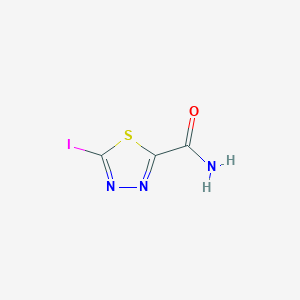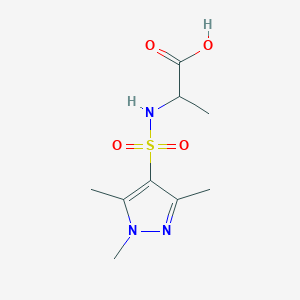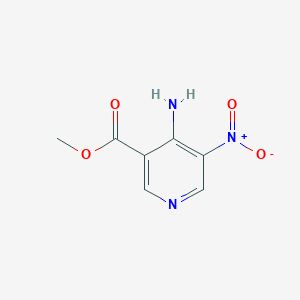![molecular formula C10H10N4O3S2 B13658244 2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid](/img/structure/B13658244.png)
2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid is a nitrogen and sulfur-containing heterocyclic compound. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two thiazole rings and an amino group, making it a valuable molecule for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid involves several steps:
Esterification Reaction: Reacting (2-Aminothiazole-4-yl)acetic acid with ethanol to form an ester intermediate.
Amino Protection: Reacting the ester intermediate with t-butyloxycarboryl to generate another intermediate.
Amide Condensation Reaction: Condensing the two intermediates using a condensing agent to form a new intermediate.
Deprotection Reaction: Removing the ester and t-butyloxycarboryl groups using trifluoroacetic acid to obtain the target product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective and to achieve high yield rates, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The amino and thiazole groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler compound with a single thiazole ring and an amino group.
2-Amino-4-thiazoleacetic acid: A related compound with similar structural features but different functional groups
Uniqueness
2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid is unique due to its dual thiazole rings and specific functional groups, which provide distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H10N4O3S2 |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H10N4O3S2/c11-9-12-5(3-18-9)1-7(15)14-10-13-6(4-19-10)2-8(16)17/h3-4H,1-2H2,(H2,11,12)(H,16,17)(H,13,14,15) |
InChI Key |
BWQNIGDPLBVJBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N)CC(=O)NC2=NC(=CS2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13658161.png)










![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)


